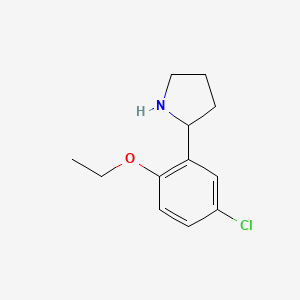
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity and selectivity for these targets. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(5-Chloro-2-methoxyphenyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-ethoxyphenyl)pyrrolidine: The presence of a bromo group instead of a chloro group can influence the compound’s chemical properties and interactions with biological targets.
2-(5-Chloro-2-ethoxyphenyl)piperidine: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, which may alter its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and its five-membered pyrrolidine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
LQEATBYXWOTTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















